![molecular formula C9H8ClF3N4O3 B1437464 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea CAS No. 400087-73-2](/img/structure/B1437464.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea
Overview
Description
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea is a useful research compound. Its molecular formula is C9H8ClF3N4O3 and its molecular weight is 312.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in the target’s function .
Biochemical Pathways
The compound’s effect on biochemical pathways would typically depend on its mode of action and its specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
These effects would typically be a consequence of the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme involved in fatty acid biosynthesis . This inhibition can lead to alterations in lipid metabolism, which may have significant implications for cellular function and overall metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of secondary metabolites in bacterial cells, thereby impacting bacterial growth and virulence . Additionally, its interaction with specific proteins can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of acetyl-CoA carboxylase involves binding to the enzyme’s active site, preventing the conversion of acetyl-CoA to malonyl-CoA . This binding interaction disrupts the enzyme’s function, leading to downstream effects on lipid biosynthesis and cellular metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including inhibition of root growth in plants and potential toxicity in animal models . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway, leading to changes in lipid metabolism . Additionally, the compound’s interaction with other metabolic enzymes can influence the overall metabolic network within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, its interaction with acetyl-CoA carboxylase may localize it to the cytoplasm, where fatty acid biosynthesis occurs . Additionally, the compound’s distribution within subcellular compartments can affect its activity and function, highlighting the importance of understanding its localization dynamics.
Biological Activity
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea is a complex organic compound with notable biological activity. The compound's unique structure, featuring a pyridine ring and a urea moiety, positions it as a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The urea moiety is known to interact with enzymes and receptors, potentially modulating various cellular pathways. The presence of the hydroxyimino group suggests that it may also participate in redox reactions, influencing oxidative stress responses in cells.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a comparative study on related urea derivatives demonstrated that they could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or transcription factors essential for tumor progression .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. A related study on pyridine derivatives showed that similar compounds exhibited activity against various bacterial strains, including resistant strains such as MRSA . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research examined the effects of structurally similar compounds on tumor cell lines. The results indicated that these compounds induced G1 phase arrest and apoptosis via the activation of caspase pathways. The study highlighted that modifications to the urea moiety significantly influenced the potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Screening
In an investigation focusing on antimicrobial activity, derivatives of pyridine-based ureas were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting potential for development as new antimicrobial agents .
Data Summary
Scientific Research Applications
Structural Formula
The molecular formula for this compound is , which indicates the presence of chlorine, trifluoromethyl, and hydroxyimino groups. Its structural complexity allows for diverse chemical reactivity.
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in synthetic pathways.
Key Reactions:
- Oxidation : Can yield oxidized derivatives.
- Substitution : The chloro and trifluoromethyl groups can participate in substitution reactions leading to new derivatives.
Biological Research
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
Medicinal Chemistry
The compound is under investigation for its therapeutic potential in treating various diseases. Its interaction with specific molecular targets could lead to the development of new drugs.
Case Study Example:
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines, demonstrating a significant reduction in cell viability at certain concentrations. This suggests potential as a chemotherapeutic agent.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(E)-hydroxyiminomethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2,4,19H,3H2,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZCGJHFUJVFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)NC=NO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N/C=N/O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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